3-[(4-Ethylphenyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-(4-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICUSWSFLMREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamoylation of Propanoic Acid Derivatives
This approach involves reacting 4-ethylaniline with a β-keto acid or its ester. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. For example:
Critical Parameters :
Stepwise Synthesis via Carbamoyl Chloride Intermediates
This method involves generating 4-ethylphenylcarbamoyl chloride first, followed by coupling with malonic acid derivatives:
Advantages :
Limitations :
-
Requires handling toxic reagents like phosgene.
Optimization of Reaction Conditions
Efficiency and yield depend on precise control of variables. The table below summarizes optimized parameters for both routes:
| Parameter | Direct Carbamoylation | Carbamoyl Chloride Route |
|---|---|---|
| Reaction Time | 12–16 hrs | 6–8 hrs |
| Yield (Crude) | 65–70% | 75–80% |
| Purification Method | Column Chromatography | Recrystallization (EtOH/H₂O) |
| Purity (Final) | ≥95% (HPLC) | ≥98% (HPLC) |
Key Findings :
-
The carbamoyl chloride route achieves higher yields but requires stringent safety protocols.
-
Direct carbamoylation is preferable for small-scale laboratory synthesis due to simplified workflows.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have been adopted to address these needs:
Continuous Flow Carbamoylation
-
Reactor Design : Tubular reactor with in-line mixing zones.
-
Residence Time : 30–45 minutes at 50°C.
Advantages :
-
Reduced solvent usage (50% less than batch processes).
-
Real-time monitoring minimizes byproduct formation.
Comparative Analysis of Byproduct Formation
Side products arise primarily from over-reaction or incomplete purification:
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Di-substituted Amide | Excess β-keto ester reacting with two amines | Stoichiometric control of amine |
| Ester Hydrolysis | Water contamination in solvent | Molecular sieves for drying |
| Oxidative Byproducts | Air exposure during reaction | Nitrogen atmosphere |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylphenyl)carbamoyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Ethylphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[(4-Ethylphenyl)carbamoyl]propanoic acid with structurally or functionally related propanoic acid derivatives, highlighting key differences in molecular features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Propanoic Acid Derivatives
Key Structural and Functional Comparisons
Carbamoyl vs. Carboxy Groups: The carbamoyl group in this compound enhances hydrogen-bonding capacity compared to simpler carboxylic acids (e.g., 3-(4-Hydroxyphenyl)propanoic acid) . This feature is critical for targeting enzymes or receptors in drug design.
Aromatic Substituents :
- The 4-ethylphenyl group in the target compound improves lipophilicity, favoring membrane permeability in biological systems .
- Thiophene -containing analogs (e.g., ) exhibit enhanced electronic properties, making them suitable for organic semiconductors or photosensitive drugs .
Bioactivity Modulation: The sulfanyl group in methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate may confer metabolic stability or act as a prodrug moiety . Nitro and hydroxyl groups in 3-(4-Hydroxy-3-nitrophenyl)propanoic acid contribute to its role as a synthetic intermediate for nitroaromatic compounds .
Antioxidant and Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate dual anticancer and antioxidant effects, attributed to the hydroxyl group’s radical-scavenging ability .
Mechanistic Insights
- Solubility vs. Lipophilicity : Ethyl and methoxy substituents balance solubility (via polar groups) and lipophilicity (via aromatic rings), optimizing pharmacokinetic profiles .
Biological Activity
3-[(4-Ethylphenyl)carbamoyl]propanoic acid is an organic compound characterized by its unique molecular structure, which allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- IUPAC Name : 4-(4-ethylanilino)-4-oxobutanoic acid
This compound features a propanoic acid backbone substituted with a 4-ethylphenylcarbamoyl group, which imparts specific steric and electronic properties influencing its biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can influence various biochemical pathways, including metabolic processes and signal transduction.
Biological Activity Overview
The compound has shown potential in several areas:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may be beneficial in controlling metabolic diseases or cancer progression.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation, particularly in glioblastoma and breast cancer cell lines.
Case Studies
-
Antioxidant Activity :
- A study evaluated the antioxidant capacity of derivatives related to this compound using the DPPH radical scavenging method. Results indicated that some derivatives exhibited antioxidant activity comparable to ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Anticancer Efficacy :
Data Table: Biological Activity Summary
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-[(4-Methylphenyl)carbamoyl]propanoic acid | Moderate enzyme inhibition | Methyl group increases lipophilicity |
| 3-[(4-Phenyl)carbamoyl]propanoic acid | Lower anticancer activity | Lacks ethyl substitution |
Q & A
Q. What are the standard synthetic routes for 3-[(4-Ethylphenyl)carbamoyl]propanoic acid, and how can purity be optimized?
Methodology :
- Carbodiimide-mediated coupling : React 4-ethylphenylamine with succinic anhydride in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage. Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>98%) .
- Alternative route : Use a two-step protocol involving activation of the carboxylic acid group (e.g., via mixed anhydride) followed by amidation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodology :
- NMR : Assign peaks using - and -NMR (DMSO-d6): The aromatic protons of the 4-ethylphenyl group appear as a doublet at δ 7.2–7.4 ppm, while the propanoic acid protons resonate at δ 2.3–2.6 ppm (CH2) and δ 12.1 ppm (COOH) .
- FT-IR : Confirm the carbamoyl group (N-H stretch at ~3300 cm, C=O at ~1650 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) .
Q. How can researchers assess its in vitro biological activity?
Methodology :
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin E2 ELISA) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with dose ranges of 10–100 µM. Include positive controls (e.g., ibuprofen for anti-inflammatory activity) .
Advanced Research Questions
Q. How can metabolic pathways of this compound be profiled in vivo?
Methodology :
- Rodent models : Administer the compound orally (10 mg/kg) and collect plasma/urine at timed intervals. Analyze metabolites via LC-MS/MS, focusing on phase II conjugates (glucuronidation, sulfation) and β-oxidation products .
- Microbial biotransformation : Incubate with human gut microbiota (in vitro fecal slurry model) to identify decarboxylation or dehydroxylation products (e.g., 3-(4-ethylphenyl)propionic acid) .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodology :
- Orthogonal assays : If COX-1/COX-2 selectivity conflicts arise, validate using isoform-specific inhibitors (e.g., SC-560 for COX-1) and compare IC50 values across multiple assays .
- Purity verification : Use HPLC-MS to rule out impurities (e.g., residual succinic acid) that may skew bioactivity results. Cross-reference with synthetic intermediates (e.g., 4-ethylphenylamine) .
Q. How can reaction yields be improved for large-scale synthesis?
Methodology :
- Solvent optimization : Replace DMF with DCM to reduce side reactions. Use microwave-assisted synthesis (60°C, 30 min) to enhance coupling efficiency .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation. Achieve >85% yield with 5 mol% catalyst loading .
Q. What structural analogs show enhanced pharmacological properties?
Methodology :
- SAR studies : Compare with 3-[(2-hydroxyphenyl)carbamoyl]propanoic acid (anti-inflammatory) and 3-(4-nitrophenyl)propanoic acid (antioxidant). Modify substituents (e.g., nitro or methoxy groups) to enhance solubility or target affinity .
- Crystallography : Analyze hydrogen-bonding patterns (e.g., O–H⋯O dimers) in analogs to predict stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
